molecular formula C8H11NO3 B6228980 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid CAS No. 1342552-04-8

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6228980
CAS No.: 1342552-04-8
M. Wt: 169.18 g/mol
InChI Key: WAQCGNDULBMNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, also known as 1-acryloyl-3-pyrrolidinecarboxylic acid, is a compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with an acryloyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The acryloyl group can be reduced to form saturated derivatives.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Saturated derivatives of the acryloyl group.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid
  • 1-(prop-2-enoyl)pyrrolidine-4-carboxylic acid
  • 1-(prop-2-enoyl)piperidine-3-carboxylic acid

Uniqueness

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

1342552-04-8

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-prop-2-enoylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h2,6H,1,3-5H2,(H,11,12)

InChI Key

WAQCGNDULBMNQJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(C1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.